molecular formula C20H14BrN7O3 B2467563 6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207004-86-1

6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2467563
CAS RN: 1207004-86-1
M. Wt: 480.282
InChI Key: VWXBFHGIIYWXAS-UHFFFAOYSA-N
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Description

6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H14BrN7O3 and its molecular weight is 480.282. The purity is usually 95%.
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Scientific Research Applications

Compound Synthesis and Structural Analysis The compound 6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been actively researched for their synthesis methods and structural properties. Studies have explored the synthesis of novel derivatives through various chemical reactions, focusing on obtaining compounds with potential biological activities. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and analyzed their antimicrobial activities, revealing that some compounds exhibited good or moderate activities against test microorganisms (Bektaş, 2007). Similarly, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and performed structural characterization, antimicrobial activity evaluation, and spectral analysis (Lahmidi, 2019).

Antibacterial and Antifungal Properties The antibacterial and antifungal properties of these compounds and their derivatives have been a significant focus of research. Various studies have synthesized novel compounds and tested their efficacy against a range of microbial strains. For example, Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and found that certain derivatives exhibited potent inhibitory activity comparable with standard drugs (Reddy, 2013). Similarly, the synthesis and antimicrobial activities of various derivatives were explored by Demirbaş et al. (2010), showing that some compounds possessed good or moderate activities against screened bacterial strains (Demirbaş, 2010).

Chemical Transformations and Bioactivity Screening In addition to synthesis and antimicrobial evaluation, research has also focused on chemical transformations and bioactivity screening of related compounds. Lashmanova et al. (2019) discussed the mechanism of chemical reactions leading to the formation of triazolo[4,3-a]pyrimidines and their structural analysis through X-ray diffraction data (Lashmanova, 2019). El-Essawy et al. (2007) and Elotmani et al. (2002) synthesized novel compounds, performing Hirshfeld surface analysis, DFT calculations, and evaluating their antiviral and antitumor activities, revealing moderate bioactivities (El-Essawy, 2007), (Elotmani, 2002).

properties

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN7O3/c1-30-15-7-5-14(6-8-15)28-19-17(24-26-28)20(29)27(11-22-19)10-16-23-18(25-31-16)12-3-2-4-13(21)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXBFHGIIYWXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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